5-bromo-2-ethenyl-1,3-benzoxazole
Description
Properties
CAS No. |
791614-82-9 |
|---|---|
Molecular Formula |
C9H6BrNO |
Molecular Weight |
224.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
This compound comprises a fused benzene and oxazole ring system, with a bromine atom at position 5 and an ethenyl (-CH=CH₂) group at position 2. The electron-withdrawing bromine enhances electrophilic substitution reactivity, while the ethenyl group introduces steric bulk and π-conjugation, influencing both synthetic pathways and material properties.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the ethenyl protons (δ 5.8–6.5 ppm, doublets) and bromine-induced deshielding of adjacent aromatic protons (δ 7.9–8.2 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 239.971 ([M+H]⁺, calculated for C₉H₆BrNO).
Bromination Strategies for Precursor Functionalization
Direct Bromination of 2-Ethenyl-1,3-Benzoxazole
Bromination of the parent heterocycle using N-bromosuccinimide (NBS) under radical initiation achieves regioselective substitution at position 5. A representative protocol involves:
-
Reagents : NBS (1.1 equiv), azobisisobutyronitrile (AIBN, 0.1 equiv)
-
Solvent : Carbon tetrachloride (CCl₄)
-
Conditions : Reflux at 80°C for 12 hours
Mechanistic Insight : The reaction proceeds via a radical chain mechanism, where AIBN generates bromine radicals that abstract hydrogen from position 5, followed by bromine atom transfer from NBS.
Electrophilic Aromatic Bromination
Electrophilic substitution using bromine (Br₂) in acetic acid affords moderate yields (50–55%) but suffers from di-bromination byproducts. Lewis acids like FeBr₃ (10 mol%) improve selectivity by polarizing Br₂, though ethenyl group oxidation remains a concern.
Cyclization Approaches to Construct the Benzoxazole Core
Schiff Base Cyclization with Brominated Precursors
Condensation of 2-amino-4-bromophenol with acetylene derivatives forms the benzoxazole ring. For example:
-
Substrate : 2-Amino-4-bromophenol (1.0 equiv), propiolic acid (1.2 equiv)
-
Catalyst : Polyphosphoric acid (PPA)
-
Conditions : 120°C for 6 hours
Limitations : Competitive decarboxylation of propiolic acid reduces efficiency, necessitating excess reagent.
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 minutes) accelerates ring closure, achieving 75% yield with reduced side reactions. This method employs:
-
Substrate : N-(4-Bromo-2-hydroxyphenyl)acrylamide
-
Catalyst : Zeolite HY (20 wt%)
Cross-Coupling Methods for Ethenyl Group Introduction
Heck Coupling with Vinyl Halides
Palladium-catalyzed coupling of 5-bromo-1,3-benzoxazole with vinyl halides represents the most efficient route:
| Parameter | Condition |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Triphenylphosphine (PPh₃, 10 mol%) |
| Base | Triethylamine (Et₃N, 2.0 equiv) |
| Solvent | Acetonitrile (MeCN) |
| Temperature | 100°C, 8 hours |
| Yield | 72–78% |
Side Reactions : Homocoupling of vinyl halides (5–8%) necessitates careful stoichiometric control.
Sonogashira Coupling Followed by Partial Hydrogenation
This two-step approach first introduces an alkyne via Sonogashira coupling, followed by selective hydrogenation:
-
Sonogashira Step :
-
Hydrogenation :
Industrial Scalability and Process Optimization
Continuous-Flow Bromination
Microreactor technology enhances heat transfer and mixing, improving NBS-mediated bromination:
Ligand-Free Palladium Systems
Replacing PPh₃ with ionic liquids (e.g., [BMIM]PF₆) reduces catalyst loading to 1 mol% while maintaining 70% yield in Heck couplings, lowering production costs.
Analytical Challenges and Quality Control
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-ethenyl-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The ethenyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that 5-bromo-2-ethenyl-1,3-benzoxazole exhibits significant antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the inhibition of DNA gyrase, an essential enzyme for bacterial replication .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 25 μg/mL |
| Staphylococcus aureus | 50 μg/mL |
| Pseudomonas aeruginosa | 100 μg/mL |
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines by disrupting cellular signaling pathways. Molecular docking studies have shown that it interacts with key proteins involved in cancer progression, highlighting its potential as a lead compound for cancer therapy .
Material Science Applications
This compound is utilized in the development of new materials due to its unique chemical structure. It can act as a building block for synthesizing polymers and other advanced materials with specific properties such as enhanced thermal stability and electrical conductivity.
Case Studies
- Antimicrobial Compound Development : A study synthesized a series of benzoxazole derivatives, including this compound, which were screened for antimicrobial activity. The results indicated that modifications to the benzoxazole core could enhance efficacy against resistant bacterial strains .
- Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that derivatives of this compound exhibited selective cytotoxicity. The study emphasized the importance of structure-activity relationships (SAR) in optimizing these compounds for therapeutic use .
Mechanism of Action
The mechanism of action of 5-bromo-2-ethenyl-1,3-benzoxazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the growth of microbial cells by interfering with essential biochemical pathways . The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Substituent Effects
The position and nature of substituents on the benzoxazole ring significantly alter electronic and steric properties. Below is a comparative analysis of key analogs:
Electronic Properties
- Electrophilicity : Bromine at the 5-position increases electrophilicity, making the compound a candidate for nucleophilic substitution reactions, akin to other brominated benzoxazoles used in cross-coupling reactions .
Q & A
Basic: What are the common synthetic routes for 5-bromo-2-ethenyl-1,3-benzoxazole?
Methodological Answer:
The synthesis typically involves functionalizing the benzoxazole core. A two-step approach is often employed:
Bromination : Introduce bromine at the 5-position of 2-ethenyl-1,3-benzoxazole using electrophilic brominating agents (e.g., NBS or Br₂ with Lewis acids).
Ethenyl Group Introduction : Cross-coupling reactions (e.g., Heck reaction) or condensation with acetylene derivatives can append the ethenyl group. Catalysts like Pd(II) or Cu(I) are critical for regioselectivity .
Validation : Confirm purity via HPLC and structural identity using /-NMR (e.g., ethenyl protons appear as doublets at δ 5.2–6.0 ppm) .
Advanced: How can regioselective bromination be optimized for this compound?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors. Key strategies include:
- Electrophilic Directing Groups : Electron-withdrawing substituents on the benzoxazole ring enhance bromination at the 5-position.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and yield.
- Catalytic Systems : FeCl₃ or AlCl₃ as Lewis acids increase electrophilic attack efficiency. Monitor reaction progress via TLC and isolate intermediates using column chromatography (hexane:EtOAc) .
Basic: What analytical techniques are used to characterize this compound?
Methodological Answer:
- Spectroscopy :
- -NMR: Ethenyl protons (δ 5.2–6.0 ppm) and aromatic protons (δ 7.5–8.2 ppm).
- -NMR: Benzoxazole carbons (C2: ~150 ppm, C5-Br: ~110 ppm).
- Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks at m/z 224.0 (calc. 223.98).
- Elemental Analysis : Validate C, H, N, Br percentages (e.g., C: 42.9%, Br: 35.7%) .
Advanced: How can X-ray crystallography resolve ambiguities in the structural assignment of benzoxazole derivatives?
Methodological Answer:
- Data Collection : Use single crystals grown via slow evaporation (solvent: CHCl₃/hexane).
- Refinement : Employ SHELXL for small-molecule refinement. Key parameters:
- R-factor < 0.05 for high-resolution data.
- Validate Br position using electron density maps (Fo-Fc difference maps).
- Case Study : SHELX programs have resolved similar ambiguities in benzothiazole derivatives by analyzing bond lengths (C-Br: ~1.89 Å) and torsion angles .
Basic: What in vitro assays evaluate the antimicrobial activity of this compound?
Methodological Answer:
- Agar Well Diffusion : Measure zones of inhibition against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- MIC Determination : Use broth microdilution (range: 0.5–128 µg/mL). Compare to standards like ciprofloxacin.
- Data Interpretation : Activity correlates with lipophilicity (logP ~2.5) and electron-withdrawing groups enhancing membrane penetration .
Advanced: How do computational models predict the bioactivity of benzoxazole derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to bacterial enoyl-ACP reductase (PDB: 1BVR). Key interactions:
- Bromine forms halogen bonds with Thr⁴⁵⁶.
- Benzoxazole nitrogen interacts with Ser⁹⁴.
- QSAR Models : Derive equations linking logP, polar surface area, and MIC values. Validate with Leave-One-Out cross-validation (R² > 0.85) .
Basic: How to address discrepancies between calculated and experimental elemental analysis data?
Methodological Answer:
- Common Issues : Hygroscopicity or incomplete combustion.
- Mitigation :
- Dry samples at 60°C under vacuum for 24 hours.
- Use high-purity solvents for recrystallization.
- Repeat combustion analysis with internal standards (e.g., acetanilide).
- Example : For C₉H₆BrNO₂, a 0.2% C deviation may arise from adsorbed moisture .
Advanced: What strategies resolve contradictory bioactivity data across studies?
Methodological Answer:
- Meta-Analysis : Compare MIC values across studies using standardized protocols (CLSI guidelines).
- Structural Confounders : Check for impurities (e.g., unreacted starting materials) via LC-MS.
- Biological Replicates : Use ≥3 independent assays with controls for solvent effects (e.g., DMSO < 1% v/v).
- Case Study : Discrepancies in antifungal activity of benzoxazoles were traced to variations in fungal strain viability .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (TLV: 0.1 mg/m³).
- Spill Management : Neutralize with activated charcoal, then dispose as hazardous waste .
Advanced: How to optimize reaction conditions for oxidizing this compound derivatives?
Methodological Answer:
- Oxidizing Agents : KMnO₄/H₂SO₄ selectively oxidizes ethenyl to carbonyl groups.
- Conditions : Reflux at 80°C for 6 hours (monitor via FTIR for C=O stretch at ~1700 cm⁻¹).
- Challenges : Over-oxidation to carboxylic acids; mitigate by limiting reaction time.
- Yield Improvement : Use phase-transfer catalysts (e.g., TBAB) to enhance solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
